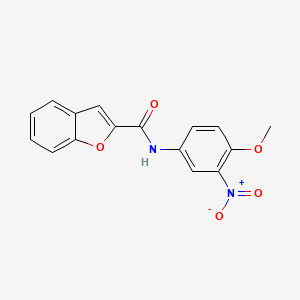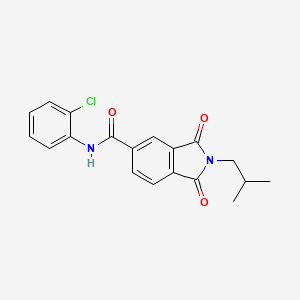![molecular formula C17H26Cl2N2O B4410726 1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4410726.png)
1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride
説明
1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride, also known as A-366, is a synthetic compound used in scientific research. It is a selective dopamine D3 receptor antagonist and has potential applications in the treatment of addiction, Parkinson's disease, and other neurological disorders. In
作用機序
1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride is a selective dopamine D3 receptor antagonist, meaning it binds to and blocks the activity of dopamine D3 receptors. This results in a decrease in dopamine release and a reduction in the reinforcing effects of drugs of abuse. This compound has also been shown to have an effect on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and not fully understood. It has been shown to have an effect on dopamine release, as well as other neurotransmitter systems. This compound has also been shown to have an effect on behavior, including drug-seeking behavior and locomotor activity.
実験室実験の利点と制限
1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, meaning it has a specific target and does not affect other neurotransmitter systems. It has also been shown to have potential therapeutic effects in the treatment of addiction and other neurological disorders. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life and may require multiple doses to maintain a consistent effect. It may also have off-target effects on other receptors, which could complicate data interpretation.
将来の方向性
There are several future directions for research on 1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is the potential therapeutic effects of this compound in the treatment of addiction and other neurological disorders. Further studies are needed to investigate the long-term effects of this compound on behavior and neurotransmitter systems. Another area of interest is the development of more selective dopamine D3 receptor antagonists, which could have fewer off-target effects and be more effective in treating addiction and other disorders. Additionally, studies are needed to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of addiction and other neurological disorders.
Conclusion
In conclusion, this compound is a synthetic compound used in scientific research. It has potential applications in the treatment of addiction, Parkinson's disease, and other neurological disorders. This compound is a selective dopamine D3 receptor antagonist and has been shown to have an effect on dopamine release and behavior. While there are advantages and limitations to the use of this compound in lab experiments, there are several future directions for research on this compound. Further studies are needed to fully understand the potential therapeutic effects of this compound and to develop more selective dopamine D3 receptor antagonists.
科学的研究の応用
1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation pathways in the brain. This compound has been used in studies to investigate the role of dopamine D3 receptors in addiction and Parkinson's disease. It has also been shown to have potential therapeutic effects in the treatment of drug addiction and other neurological disorders.
特性
IUPAC Name |
1-[3-(2-chloro-6-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-3-6-15-7-4-8-16(18)17(15)21-14-5-9-20-12-10-19(2)11-13-20;/h3-4,7-8H,1,5-6,9-14H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTNWYCLTATUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=CC=C2Cl)CC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-(2,5-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410645.png)
![4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410648.png)
![1-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410653.png)
![1-methyl-4-{4-[(4-methylphenyl)thio]butyl}piperazine hydrochloride](/img/structure/B4410666.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4410673.png)

![2-ethyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B4410695.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4410701.png)
![1-[4-(3-nitrophenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4410706.png)
![4-ethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410713.png)
amine hydrochloride](/img/structure/B4410733.png)
![{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B4410737.png)

